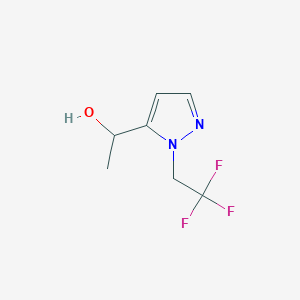
1-(1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-yl)ethan-1-ol is a fluorinated organic compound that features a pyrazole ring substituted with a trifluoroethyl group and an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-yl)ethan-1-ol typically involves the reaction of a pyrazole derivative with a trifluoroethylating agent. One common method is the reaction of 1H-pyrazole-5-carbaldehyde with 2,2,2-trifluoroethylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazole derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used for the oxidation of the hydroxyl group.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed for the reduction of the pyrazole ring.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: The major product is the corresponding ketone.
Reduction: The major products are dihydropyrazole derivatives.
Substitution: The major products are various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-yl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Industry: Used in the development of advanced materials, including fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-yl)ethan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target site. The pyrazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound-target complex .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-2-[(2,2,2-trifluoroethyl)amino]ethan-1-ol hydrochloride: This compound features a phenyl group instead of a pyrazole ring and has similar fluorinated properties.
2-[(2,2,2-Trifluoroethyl)amino]ethan-1-ol: This compound lacks the pyrazole ring but retains the trifluoroethyl group and ethan-1-ol moiety.
Uniqueness
The combination of these functional groups can enhance the compound’s reactivity, stability, and binding interactions, making it valuable in various research and industrial contexts .
Properties
Molecular Formula |
C7H9F3N2O |
|---|---|
Molecular Weight |
194.15 g/mol |
IUPAC Name |
1-[2-(2,2,2-trifluoroethyl)pyrazol-3-yl]ethanol |
InChI |
InChI=1S/C7H9F3N2O/c1-5(13)6-2-3-11-12(6)4-7(8,9)10/h2-3,5,13H,4H2,1H3 |
InChI Key |
SDXGYKCLNKNRTI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=NN1CC(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















